molecular formula C14H16O3 B2707244 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol CAS No. 139293-28-0

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol

Cat. No.: B2707244
CAS No.: 139293-28-0
M. Wt: 232.279
InChI Key: NFIRKFSLLJQYOU-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol (CAS 139293-28-0) is a naphthalene-derived diol featuring a propane-1,3-diol backbone substituted with a 6-methoxy-naphthalen-1-yl group. This compound is structurally related to bioactive molecules and intermediates in materials science.

Properties

IUPAC Name

2-(6-methoxynaphthalen-1-yl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-17-12-5-6-14-10(7-12)3-2-4-13(14)11(8-15)9-16/h2-7,11,15-16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIRKFSLLJQYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol involves several steps, starting with the preparation of the naphthalene derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Oxidation Reactions

The diol moiety undergoes oxidation under controlled conditions. A key example involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to dehydrogenate intermediates during synthesis. For instance, DDQ in benzene under reflux converts dihydronaphthalene derivatives to fully aromatic naphthalene structures, achieving a 57% yield in one step .

Reaction TypeReagents/ConditionsProductYield
DehydrogenationDDQ, benzene, refluxEthyl 2-(6-methoxynaphthalen-1-yl)acetate57%

Reduction Reactions

The compound participates in reductions, particularly in the synthesis of its precursor. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) reduces malonate esters to the corresponding diol. This step achieved a 42% yield after purification .

Reaction TypeReagents/ConditionsProductYield
Ester ReductionLiAlH4, THF, reflux2-(6-Methoxynaphthalen-1-yl)propane-1,3-diol42%

Substitution and Condensation Reactions

The diol reacts with amines in the presence of acid catalysts. For example, treatment with 4,4-diethoxybutan-1-amine and HCl in toluene forms a trans-1,3-dioxane derivative, yielding 93% of the amine hydrochloride intermediate .

Reaction TypeReagents/ConditionsProductYield
Cyclocondensation4,4-Diethoxybutan-1-amine, HCl, toluene, reflux(trans)-3-(5-(6-Methoxynaphthalen-1-yl)-1,3-dioxan-2-yl)propan-1-amine hydrochloride93%

Esterification

The hydroxyl groups undergo esterification with ethyl carbonate under basic conditions (sodium ethanolate), forming malonate esters with 81% yield .

Hydrolysis

Acidic hydrolysis (HCl) cleaves protecting groups during intermediate purification, as seen in the synthesis of SSR411298 .

Key Mechanistic Insights:

  • DDQ-mediated dehydrogenation proceeds via a radical mechanism, abstracting hydrogen atoms from saturated intermediates .

  • LiAlH4 reduction follows a two-electron transfer pathway, selectively reducing esters without affecting aromatic methoxy groups .

  • Cyclocondensation with amines is acid-catalyzed, favoring trans-diastereomers due to steric constraints .

Stability and Reactivity Considerations:

  • The compound is stable under inert atmospheres but susceptible to oxidation in acidic or oxidative environments.

  • Storage recommendations include refrigeration (<4°C) in amber glass vials to prevent photodegradation .

Scientific Research Applications

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and anti-inflammatory pathways. Its structure allows for effective interaction with biological systems.

Case Study: SSR411298 Synthesis

SSR411298, a selective reversible fatty acid amide hydrolase inhibitor, was synthesized using 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol as a key intermediate. The synthesis involved multiple steps, demonstrating the compound's utility in drug development .

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its interaction with cellular targets can modulate enzyme activity and receptor function.

Activity TypeDescription
AntimicrobialPotential to inhibit bacterial growth
AnticancerInduces apoptosis in cancer cell lines
Enzyme ModulationAlters enzyme activity leading to therapeutic effects

Organic Chemistry

In organic synthesis, this compound acts as a versatile building block for creating complex molecules. Its reactivity allows chemists to explore various synthetic pathways.

Synthetic Routes

The synthesis typically involves:

  • Friedel-Crafts Alkylation : Introduction of the methoxy group.
  • Hydroxylation : Formation of the diol moiety using osmium tetroxide followed by reduction.

Material Science

In materials science, this compound contributes to the development of specialty polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced manufacturing processes.

Table 2: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced

Environmental Applications

The compound is being explored for use in developing eco-friendly solvents and materials that align with sustainable practices in industrial processes.

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The methoxy group and naphthalene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The following compounds share the propane-1,3-diol core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituent(s) Key Features/Applications References
2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol 6-Methoxy-naphthalen-1-yl Intermediate in organic synthesis
2-(4-Hydroxyphenyl)propane-1,3-diol (Compound 6) 4-Hydroxyphenyl Isolated from Taxus cuspidata; potential phytochemical activity
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (Compound 7) 3-Methoxy-4-hydroxyphenyl Novel lignin derivative; biodegradation studies
2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol trans-4-Ethylcyclohexyl Liquid crystal precursor (Cr 54°C, Sb 84–85°C)
Fingolimod (2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol) 4-Octylphenyl-ethyl + amino group Immunomodulatory drug (e.g., multiple sclerosis)
2-(2,5-Dimethyl-1H-pyrrol-1-yl)propane-1,3-diol (SP) 2,5-Dimethylpyrrole Paal-Knorr reaction product; polymer/materials applications
Thermal Stability and Mesophase Behavior
  • 2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol: Exhibits liquid crystalline behavior with a smectic B phase (Sb) at 84–85°C, critical for display technologies .
  • Fingolimod : Crystalline polymorphs are patented, emphasizing the importance of solid-state properties in drug formulation .
Biodegradation and Environmental Relevance
Pharmacological Activity
  • Fingolimod: The amino group enhances its interaction with sphingosine-1-phosphate receptors, enabling immunosuppression . In contrast, the absence of amino groups in other diols limits similar bioactivity.

Biological Activity

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxynaphthalene moiety attached to a propane-1,3-diol framework. This structure is characterized by:

  • Methoxy Group : Enhances lipophilicity and may influence biological interactions.
  • Naphthalene Ring : Provides a platform for various interactions with biological targets.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. Notably:

  • Cytotoxicity : It demonstrated antiproliferative effects against various cancer cell lines, including glioblastoma and multiple myeloma .
  • Mechanism of Action : The proposed mechanism includes modulation of sigma receptors, which are implicated in cancer cell proliferation and survival pathways. This interaction may lead to increased apoptosis in cancer cells, enhancing the therapeutic potential against tumors that express these receptors .

Case Studies

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound on glioblastoma (GB) and multiple myeloma (MM) cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic applications .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound could enhance the effects of natural killer cells in reducing tumor volumes in GB-bearing mice, suggesting potential for immunomodulatory effects alongside direct cytotoxic action .

The biological activity of this compound is believed to involve:

  • Interaction with Sigma Receptors : The compound acts as a modulator of sigma receptors (S1R and S2R), which are known to influence cell survival and proliferation. This interaction may trigger apoptotic pathways in cancer cells .
  • Enzyme Inhibition : Preliminary data suggest that it may inhibit certain enzymes involved in cancer progression, although specific targets remain to be fully elucidated.

Summary of Research Applications

The compound's unique structure and biological properties make it suitable for various applications in research:

Application AreaDescription
Medicinal Chemistry Potential lead compound for developing new anticancer agents.
Pharmacology Investigated for its role in modulating sigma receptor activity.
Microbiology Explored for antimicrobial activity against pathogenic bacteria.

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